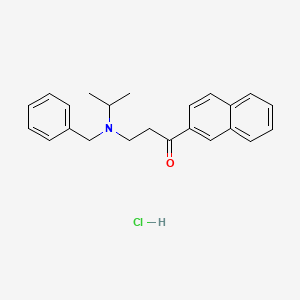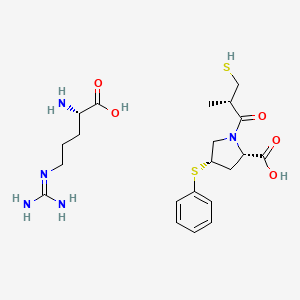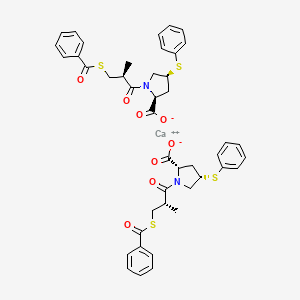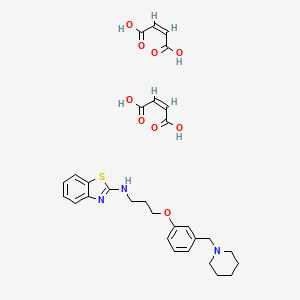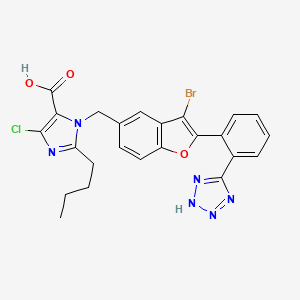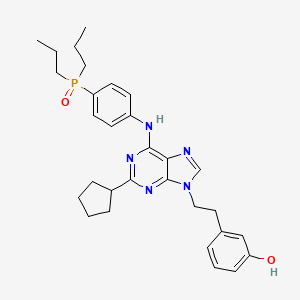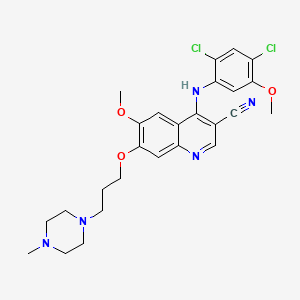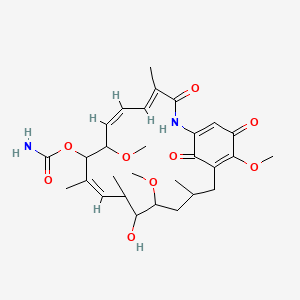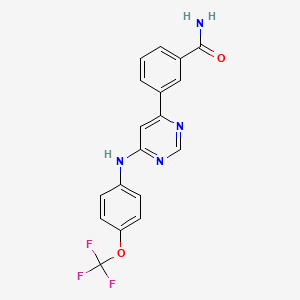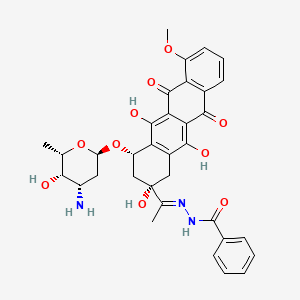
Zorubicin
Übersicht
Beschreibung
Zorubicin is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It intercalates into DNA and interacts with topoisomerase II, inhibiting DNA polymerases, and is therefore used to treat cancer .
Molecular Structure Analysis
This compound has a molecular formula of C34H35N3O10 . Its molecular weight is 645.665 g/mol .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C34H35N3O10 and a molecular weight of 645.665 g/mol .
Wissenschaftliche Forschungsanwendungen
Chemotherapie-Arzneimittel
Zorubicin ist ein Medikament aus der Klasse der Anthracycline . Anthracycline haben historisch gesehen eine wirksame Chemotherapie für eine Vielzahl von Krebsarten gezeigt .
Behandlung von undifferenziertem Nasopharynxkarzinom (UCNT)
This compound wurde zur Behandlung von undifferenziertem Nasopharynxkarzinom (UCNT) eingesetzt . In einer Studie wurde festgestellt, dass this compound, allein oder in Kombination mit Cisplatin eingesetzt, eine signifikante Aktivität gegen UCNT zeigte .
Verwendet in Kombination mit Cisplatin
This compound kann in Kombination mit Cisplatin, einem Chemotherapie-Arzneimittel, zur Behandlung verschiedener Krebsarten eingesetzt werden . Die Kombination von this compound und Cisplatin hat eine signifikante Aktivität und akzeptable Toxizität gezeigt .
Behandlung verschiedener Krebsarten
This compound wurde, wie andere Anthracycline, weit verbreitet zur Behandlung verschiedener Krebsarten eingesetzt . Es wurde als wirksames Chemotherapie-Arzneimittel für verschiedene Krebsarten eingesetzt .
Apoptoseinduktor
Es wurde festgestellt, dass this compound Apoptose, einen Prozess des programmierten Zelltodes, in Krebszellen induziert . Dies macht es zu einem wichtigen Medikament in der Krebsbehandlung, da die Induktion von Apoptose in Krebszellen dazu beitragen kann, die Ausbreitung der Krankheit zu kontrollieren .
Forschung und Entwicklung neuer Medikamente
This compound wurde als Basis für die Synthese neuartiger Aryl-Sulfonat-Derivate mit Hydrazone-Verknüpfung verwendet . Diese Derivate haben eine vielversprechende Antikrebsaktivität gezeigt, was darauf hindeutet, dass this compound eine Schlüsselrolle bei der Entwicklung neuer Antikrebsmedikamente spielen könnte .
Wirkmechanismus
Target of Action
Zorubicin, an anthracycline class drug , primarily targets DNA and topoisomerase II . DNA is the genetic material of the cell, and topoisomerase II is an enzyme that helps in DNA replication, transcription, and repair.
Mode of Action
This compound works by intercalating into DNA, disrupting its structure and preventing its replication . It also interacts with topoisomerase II, inhibiting its function . This dual action disrupts the normal functioning of the cell, leading to cell death, which is particularly effective against rapidly dividing cancer cells.
Biochemical Pathways
Its interaction with dna and topoisomerase ii suggests it impacts the dna replication and repair pathways . By inhibiting these pathways, this compound prevents cancer cells from proliferating.
Result of Action
The primary result of this compound’s action is the death of cancer cells. By disrupting DNA structure and inhibiting topoisomerase II, it prevents the replication and repair of DNA, leading to cell death . This makes it an effective chemotherapy agent for various types of cancer.
Safety and Hazards
While specific safety and hazard information for Zorubicin was not found, it’s important to note that like other chemotherapy drugs, it should be handled with care. Direct contact with the skin or eyes should be avoided, and appropriate personal protective equipment should be worn when handling it .
Relevant Papers
A study compared the efficacy and toxicity of this compound versus this compound-cisplatin in undifferentiated carcinoma of the nasopharynx (UCNT). The study found that the combination of this compound and cisplatin had a higher response rate than this compound alone .
Biochemische Analyse
Biochemical Properties
Zorubicin interacts with DNA by intercalation, a process where it inserts itself between the DNA base pairs . It also interacts with topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . By inhibiting DNA polymerases, this compound disrupts the process of DNA replication, thereby exerting its antineoplastic effects .
Cellular Effects
This compound’s interaction with DNA and topoisomerase II leads to the disruption of normal cellular processes. By inhibiting DNA replication, it prevents the proliferation of cancer cells
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNA and topoisomerase II . Its intercalation into DNA disrupts the normal structure of the DNA helix, hindering the ability of the DNA replication machinery to accurately read and replicate the DNA sequence . Additionally, its inhibition of topoisomerase II prevents the relaxation of supercoiled DNA, a necessary step in DNA replication .
Eigenschaften
| { "Design of the Synthesis Pathway": "Zorubicin can be synthesized through a total synthesis pathway involving several steps. The key steps in the synthesis pathway include the formation of the tetrahydrofuran ring, introduction of the anthracycline chromophore, and the final coupling of the aglycone and sugar moieties.", "Starting Materials": [ "2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride", "3-amino-2,3,6-trideoxy-4-O-acetyl-L-arabino-hexopyranoside", "4-(4'-bromoacetamidophenyl)butyric acid", "2-methoxypropene", "3,4-dihydro-2H-pyran", "2,4,5-trichloropyrimidine" ], "Reaction": [ "The first step involves the formation of the tetrahydrofuran ring by reacting 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl chloride with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst.", "The next step involves the introduction of the anthracycline chromophore by reacting 4-(4'-bromoacetamidophenyl)butyric acid with 2-methoxypropene in the presence of a Lewis acid catalyst and then coupling the resulting intermediate with 2,4,5-trichloropyrimidine.", "The final step involves the coupling of the aglycone and sugar moieties by reacting the intermediate from the previous step with 3-amino-2,3,6-trideoxy-4-O-acetyl-L-arabino-hexopyranoside in the presence of a Lewis acid catalyst." ] } | |
CAS-Nummer |
54083-22-6 |
Molekularformel |
C34H35N3O10 |
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
N-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide |
InChI |
InChI=1S/C34H35N3O10/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43)/t15-,20-,22-,23-,28+,34-/m0/s1 |
InChI-Schlüssel |
FBTUMDXHSRTGRV-BJISBDEGSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O |
Aussehen |
White to off-white solid powder. |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
daunomycin benzoylhydrazone RP 22050 Rubidazone zorubicin zorubicin hydrochloride, (L-xylo)-(2S-cis)-isomer zorubicin, (L-arabino)-(2S-cis)-isomer zorubicine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Zorubicin interact with DNA and what are the downstream consequences?
A1: this compound exerts its cytotoxic effects primarily by intercalating between DNA base pairs. [] This disrupts DNA structure and function, ultimately interfering with DNA replication and transcription. [] This inhibition of crucial cellular processes leads to cell cycle arrest and apoptosis, effectively targeting rapidly dividing cancer cells. []
Q2: Does this compound exhibit any other mechanisms of action besides DNA intercalation?
A2: Yes, research suggests that this compound also inhibits topoisomerase IIα, an enzyme crucial for DNA replication and repair. [] This dual action as both a DNA intercalator and topoisomerase IIα poison contributes to its potent antitumor activity. []
Q3: How does this compound's interaction with DNA differ from other anthracyclines?
A3: Computational models comparing this compound with other anthracyclines, such as Doxorubicin, suggest that structural differences, particularly the presence of an aromatic ring near the C(14) region in this compound, may influence its DNA binding affinity and sequence selectivity. [] This could potentially translate to differences in efficacy and toxicity profiles.
Q4: What is the molecular formula and weight of this compound?
A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, this information can be easily accessed from reputable chemical databases like PubChem and ChemSpider.
Q5: Is there any spectroscopic data available characterizing this compound?
A5: Although the provided research doesn't delve into the detailed spectroscopic characterization of this compound, this type of information can be found in resources like the this compound monograph in the European Pharmacopoeia or through spectroscopic databases.
Q6: How stable is this compound in various infusion fluids?
A6: this compound exhibits different stability profiles depending on the infusion fluid. While it shows good stability in Normosol-R pH 7.4 for 22 hours, its stability is limited in other common infusion fluids like Dextrose 5% Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection. []
Q7: Does this compound exhibit any catalytic properties?
A7: this compound itself is not known to possess catalytic properties. Its mechanism of action primarily revolves around binding and inhibiting biological targets like DNA and topoisomerase IIα.
Q8: Have computational methods been employed to study this compound's interaction with DNA?
A8: Yes, computational models have been developed to analyze the binding free energy and sequence selectivity of this compound and its analogues with different DNA sequences. [] These models can aid in understanding structure-activity relationships and designing potentially more selective and potent anthracycline derivatives.
Q9: How do structural modifications of the anthracycline scaffold affect activity?
A9: Computational studies suggest that modifications like replacing the 4'-OH group in the daunosamine sugar with a halogen or a non-aromatic six-membered ring can potentially enhance sequence selectivity. [] Additionally, removing the methoxy group at the C(4) position on the aglycone portion might increase potency and selectivity. []
Q10: Are there any specific formulation strategies to improve this compound's stability?
A10: While the provided research doesn't explicitly discuss formulation strategies for this compound, researchers are constantly exploring techniques like liposomal encapsulation, nanoparticle formulations, and the use of stabilizing agents to enhance drug stability, solubility, and bioavailability.
Q11: How does this compound compare to other anthracyclines in terms of its binding to serum lipoproteins?
A11: this compound exhibits a high affinity for serum lipoproteins, with binding increasing proportionally to the lipid content of the lipoprotein fraction. [] Compared to other anthracyclines, this compound demonstrates a higher binding affinity than Doxorubicin, Mitoxantrone, Epirubicin, Daunorubicin, and Pirarubicin but lower than Aclarubicin and Iododoxorubicin. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)
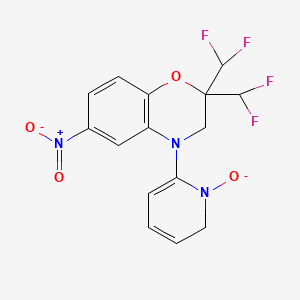
![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
![3-[Benzyl(propan-2-yl)amino]-1-(naphthalen-2-yl)propan-1-one](/img/structure/B1684413.png)
